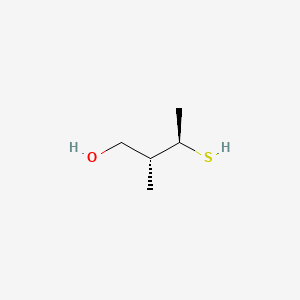
(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol is an organic compound with the molecular formula C5H12OS. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. Another method includes the use of microbial fermentation processes, where specific strains of bacteria or yeast are engineered to produce the compound .
Industrial Production Methods
Industrial production of this compound often involves biotechnological methods due to their efficiency and sustainability. For instance, engineered strains of microorganisms such as Pichia pastoris have been used to produce high yields of the compound through fermentation processes .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
(2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mécanisme D'action
The mechanism of action of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. The compound’s sulfanyl group plays a crucial role in its reactivity and interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R)-2,3-Butanediol: A related compound with similar chiral centers but different functional groups.
(2S,3S)-2-Methyl-3-sulfanyl-butan-1-ol: The enantiomer of (2R,3R)-2-Methyl-3-sulfanyl-butan-1-ol with opposite stereochemistry.
(2R,3S)-2-Methyl-3-sulfanyl-butan-1-ol: A diastereomer with different spatial arrangement of atoms.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both hydroxyl and sulfanyl groups. This combination of functional groups and chirality makes it particularly valuable in asymmetric synthesis and as a precursor for various chemical transformations .
Propriétés
Numéro CAS |
669070-07-9 |
|---|---|
Formule moléculaire |
C5H12OS |
Poids moléculaire |
120.22 g/mol |
Nom IUPAC |
(2R,3R)-2-methyl-3-sulfanylbutan-1-ol |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 |
Clé InChI |
RFMHFOPFUZZBAD-RFZPGFLSSA-N |
SMILES isomérique |
C[C@H](CO)[C@@H](C)S |
SMILES canonique |
CC(CO)C(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


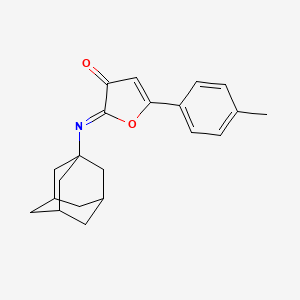
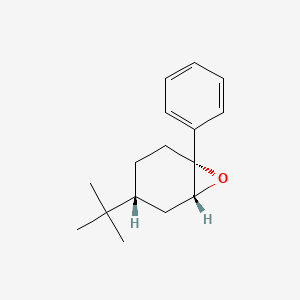

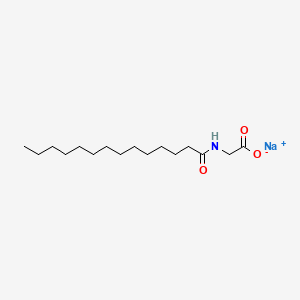
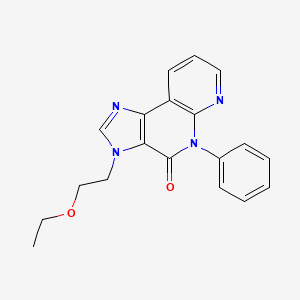

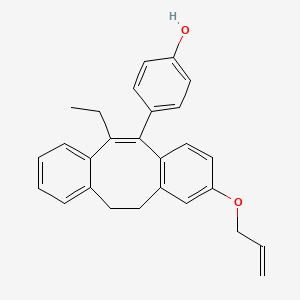
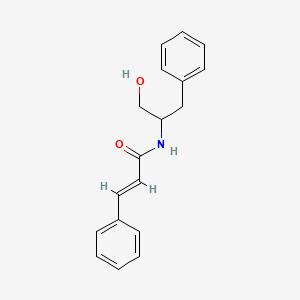
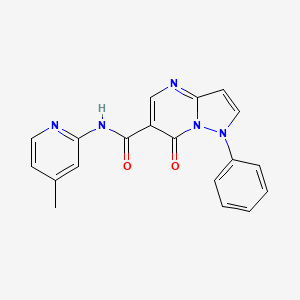


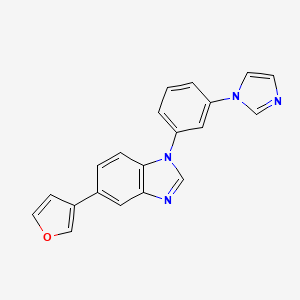
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)

